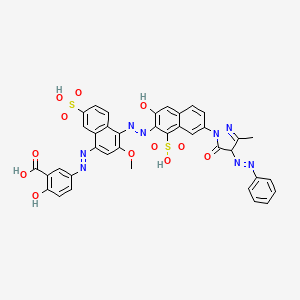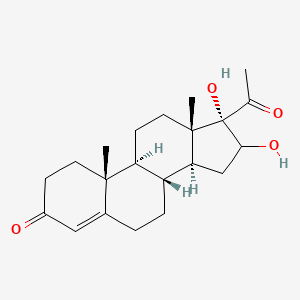
1-(4,5-Diaminothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Diaminothiophen-2-yl)ethanone is an organic compound featuring a thiophene ring substituted with two amino groups and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Diaminothiophen-2-yl)ethanone typically involves the reaction of 2-acetylthiophene with ammonia or an amine under specific conditions. One common method includes the use of hydroxylamine hydrochloride and pyridine in ethanol, followed by heating and subsequent purification steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Diaminothiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4,5-Diaminothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-(4,5-Diaminothiophen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-(4,5-Dihydro-2-thiazolyl)ethanone: This compound features a thiazole ring instead of a thiophene ring and has different chemical properties and reactivity.
1-(4-Chlorothiophen-2-yl)ethanone:
Uniqueness: The combination of the thiophene ring and ethanone group also contributes to its distinct properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
1-(4,5-diaminothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,7-8H2,1H3 |
InChI Key |
KLAHAPGMZJOCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)




![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)

![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
